molecular formula C18H13Cl3N2O2S B10930380 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B10930380
M. Wt: 427.7 g/mol
InChI Key: UJXUJCXECMRXTB-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2,4-dichlorophenoxyacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties against bacterial and fungal species.

    Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H13Cl3N2O2S

Molecular Weight

427.7 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide

InChI

InChI=1S/C18H13Cl3N2O2S/c1-10(25-16-7-6-13(20)8-14(16)21)17(24)23-18-22-15(9-26-18)11-2-4-12(19)5-3-11/h2-10H,1H3,(H,22,23,24)

InChI Key

UJXUJCXECMRXTB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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